molecular formula C36H24N8O14S4 B14469980 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- CAS No. 72152-66-0

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-

Cat. No.: B14469980
CAS No.: 72152-66-0
M. Wt: 920.9 g/mol
InChI Key: HKOAIEWUIIILPI-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, food, and other materials. The structure of this compound includes multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H), which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- typically involves diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various aromatic amines, quinones, and substituted naphthalene derivatives. These products have applications in different fields, including dye manufacturing and organic synthesis.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: The compound is used in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid groups enhance the solubility and facilitate the transport of the compound within biological systems. The exact pathways and molecular targets are still under investigation, but the compound is known to affect cellular processes such as enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-2,7-naphthalenedisulfonic acid: This compound shares a similar naphthalene backbone but lacks the complex azo groups.

    3,6-Bis(2-hydroxy-5-nitrophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid: Another azo dye with similar structural features but different substituents.

    4-Amino-1,7-naphthalenedisulfonic acid: A simpler compound with fewer functional groups.

Uniqueness

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]- stands out due to its multiple azo groups and sulfonic acid functionalities, which provide unique reactivity and solubility properties. These features make it particularly valuable in applications requiring vibrant colors and specific chemical interactions.

Properties

CAS No.

72152-66-0

Molecular Formula

C36H24N8O14S4

Molecular Weight

920.9 g/mol

IUPAC Name

5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C36H24N8O14S4/c1-17-10-29-33(30(11-17)61(53,54)55)37-36(59-29)18-2-4-20(5-3-18)38-40-24-15-25(28(46)16-27(24)45)41-42-26-14-23(60(50,51)52)12-19-13-31(62(56,57)58)34(35(47)32(19)26)43-39-21-6-8-22(9-7-21)44(48)49/h2-16,45-47H,1H3,(H,50,51,52)(H,53,54,55)(H,56,57,58)

InChI Key

HKOAIEWUIIILPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)O)N=C(S2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4O)O)N=NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C(=C6O)N=NC7=CC=C(C=C7)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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